anthracen-9-ol

Vue d'ensemble

Description

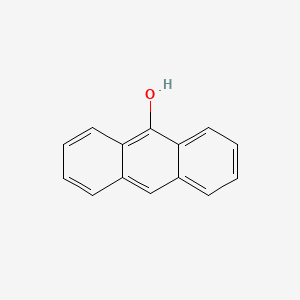

Anthracen-9-ol, also known as 9-hydroxyanthracene, is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the anthracene structure. This compound is known for its blue fluorescence and is soluble in organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anthracen-9-ol can be synthesized through various methods. One common approach involves the reduction of 9-anthraldehyde using sodium borohydride in a suitable solvent like methanol . Another method includes the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 9-anthraldehyde. This process is carried out under controlled conditions, including specific temperature and pressure settings, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Anthracen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or other suitable solvents.

Substitution: Halogens (e.g., chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Anthraquinone.

Reduction: Anthracene.

Substitution: Halogenated anthracene derivatives.

Applications De Recherche Scientifique

Chemistry

Anthracen-9-ol serves as a precursor for synthesizing various anthracene derivatives. These derivatives are important in organic synthesis and materials science due to their unique electronic properties.

Biology

The compound is employed as a fluorescent probe for studying biological systems. Its ability to emit blue fluorescence allows researchers to monitor cellular activities in real-time, particularly in the presence of metal ions like zinc and copper.

Medicine

This compound has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light exposure makes it a candidate for treating cancer cells through targeted phototoxicity.

Industry

In industrial applications, this compound is utilized in producing dyes and organic light-emitting diodes (OLEDs). Its photophysical properties are advantageous for developing new materials with specific optical characteristics.

Research indicates that this compound interacts with biological systems through various mechanisms:

- DNA Interaction : The compound exhibits groove binding to DNA, potentially affecting gene expression.

- Oxidative Stress : Under light exposure, it generates ROS, contributing to its role as a photosensitizer.

- Cell Proliferation Inhibition : Studies show that it can inhibit keratinocyte proliferation by reducing DNA synthesis.

Anti-Cancer Activity

A study synthesized a series of 9-anthracenyl chalcone derivatives from this compound and evaluated their cytotoxicity against several cancer cell lines (HeLa, U-87). Notably, compounds A7, A8, A10, and A11 exhibited significant anti-cancer activity with GI50 values ranging from 4.02 µM to 5.31 µM .

Fluorescent Probes

This compound's fluorescence properties have been exploited in studies monitoring cellular activities. For instance, interactions with metal ions lead to observable spectroscopic changes that can be used for sensing applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for anthracene derivatives | Essential for organic synthesis |

| Biology | Fluorescent probe | Monitors cellular activities; interacts with metal ions |

| Medicine | Photodynamic therapy | Generates ROS; inhibits cancer cell proliferation |

| Industry | Production of OLEDs | Utilizes unique photophysical properties |

Mécanisme D'action

The mechanism of action of anthracen-9-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy . The compound can also participate in electron transfer reactions, contributing to its role as a photosensitizer .

Comparaison Avec Des Composés Similaires

9-Anthracenemethanol: Similar to anthracen-9-ol but with a hydroxymethyl group (-CH2OH) instead of a hydroxyl group.

Anthraquinone: An oxidized form of this compound with two carbonyl groups (C=O) at the 9 and 10 positions.

9,10-Diphenylanthracene: A derivative with phenyl groups attached at the 9 and 10 positions, used in OLEDs.

Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical and photophysical properties. Its blue fluorescence and ability to form ROS under light exposure make it valuable in both research and industrial applications .

Activité Biologique

Anthracen-9-ol, also known as anthranol, is a polycyclic aromatic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its hydroxyl group at the 9-position of the anthracene structure. This unique positioning influences its interactions with biological systems, particularly through mechanisms such as:

- DNA Interaction : this compound exhibits groove binding to DNA, which may affect gene expression and cellular functions.

- Oxidative Stress : The compound can generate reactive oxygen species (ROS) under light exposure, contributing to its potential as a photosensitizer in photodynamic therapy.

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of keratinocytes by reducing DNA synthesis and mitotic activity, making it relevant in dermatological applications.

Pharmacological Applications

This compound and its derivatives have been investigated for various therapeutic applications, particularly in cancer treatment and as fluorescent probes in biological imaging.

Anti-Cancer Activity

Research indicates that this compound derivatives possess significant anti-cancer properties. A study synthesized a series of 9-anthracenyl chalcone derivatives and evaluated their cytotoxicity against several cancer cell lines, including HeLa and U-87. Notably, compounds A7, A8, A10, and A11 exhibited GI50 values ranging from 4.02 µM to 5.31 µM, demonstrating potent anti-cancer activity .

Fluorescent Probes

This compound's fluorescence properties have made it a valuable tool for studying biochemical processes. It has been used to monitor cellular activities in real-time due to its ability to interact with metal ions like Zn(II) and Cu(II), leading to observable spectroscopic changes .

Synthesis and Biological Evaluation

A significant body of research has focused on synthesizing this compound derivatives and evaluating their biological activities. For instance:

- Synthesis of N-(anthracen-9-ylmethyl)-N-methyltriamines : These compounds were tested for their efficacy against murine leukemia cells (L1210). The study found that certain triamine systems had high affinity for polyamine transporters and exhibited increased cytotoxicity in treated cells .

- Metal Ion Interaction Studies : The coordination of Zn(II) with this compound led to a prototropic shift resulting in enhanced fluorescence properties, making it useful for sensing applications in biological systems .

Data Summary Table

Propriétés

IUPAC Name |

anthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRYONWZHRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200952 | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-86-2 | |

| Record name | Anthranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anthranol?

A1: Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.

Q2: Does anthranol exist in equilibrium with another tautomeric form?

A2: Yes, anthranol exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, anthranol readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.

Q3: How is the aggregation state of azoanthracene compounds, derivatives of anthranol, characterized in solution?

A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []

Q4: How does anthranol interact with lignin model compounds?

A4: Anthranol readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of anthranol in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.

Q5: What is the role of anthranol in the biological activity of Aloe vera?

A5: Anthranol is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []

Q6: Can you elaborate on the significance of 9,10-13C labelled anthranol in studying its interaction with lignin?

A6: 9,10-13C labelled anthranol serves as a valuable tool for investigating the formation of adducts between anthranol and lignin. By incorporating this labelled anthranol into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []

Q7: What is known about the autoxidation of anthranol derivatives?

A7: Anthranol derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the anthranol ring and the pH of the solution on the reaction rate. []

Q8: What is the role of cupric ions in the oxidation of anthranol?

A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating anthranol transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.